molecular formula C11H15BrN2 B1525313 5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine CAS No. 1219957-52-4

5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine

Cat. No. B1525313
M. Wt: 255.15 g/mol
InChI Key: KPHMNDOUIHBQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine (5-BCMP) is a compound that has been studied for its potential uses in the laboratory and in scientific research. It is a member of the pyridinamine family, which is a group of compounds that have a nitrogen-containing ring structure. 5-BCMP is an important intermediate in the synthesis of other compounds, and has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in reactions, and as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine serves as a pivotal compound in the synthesis of a broad spectrum of chemical derivatives and intermediates, highlighting its versatility in organic chemistry. Its applications span from the creation of Schiff bases to the development of compounds with potential anticancer properties. For instance, the electrochemical and quantum theoretical studies on Schiff bases derived from bromo-substituted pyridinamines demonstrate their effectiveness in inhibiting carbon steel corrosion in acidic mediums, pointing towards industrial applications in corrosion resistance (El-Lateef et al., 2015). Additionally, the synthesis of new pyrimidine derivatives from similar compounds has been explored for antiproliferative activity against human cancer cell lines, indicating potential therapeutic applications (Awad et al., 2015).

Materials Science and Photophysical Properties

In materials science, the bromo-substituted pyridinamines contribute to the development of novel materials with specific photophysical properties. For example, heteroleptic mononuclear cyclometalated iridium(III) complexes with derivatives of bromo-substituted pyridinamines exhibit a range of emission properties, making them suitable for applications in organic light-emitting devices (OLEDs) and other photonic materials (Stagni et al., 2008).

Biological and Pharmacological Research

The bromo-substituted pyridinamines are also pivotal in biological and pharmacological research, where they serve as key intermediates in the synthesis of molecules with bioactive properties. For instance, studies on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions have investigated their potential as chiral dopants for liquid crystals, as well as their anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). Another study involving the synthesis of pyridyl–pyrazole derivatives explored their cytotoxicity against tumor cell lines, offering insights into novel anticancer agents (Huang et al., 2017).

Environmental and Corrosion Inhibition

Research on bromo-substituted pyridinamines extends into the domain of environmental science and corrosion inhibition, where these compounds are utilized for their protective properties against metal corrosion, thus serving a critical role in preserving infrastructure and reducing material degradation (El-Lateef et al., 2015).

properties

IUPAC Name

5-bromo-N-cyclopentyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHMNDOUIHBQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251191
Record name 5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopentyl-3-methylpyridin-2-amine

CAS RN

1219957-52-4
Record name 5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-cyclopentyl-3-methyl-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.